Molecular Weight and Physicochemical Differentiation vs. 1,2,4-Oxadiazole Bioisostere (CAS 62347-48-2)
Replacement of the thiadiazole sulfur atom with oxygen in the bioisosteric 1,2,4-oxadiazole analog reduces molecular weight by 16.07 g/mol (239.34 vs. 223.27 g/mol) and eliminates sulfur-mediated interactions such as chalcogen bonding and enhanced polarizability . The sulfur-to-oxygen substitution also alters hydrogen-bond acceptor capacity (sulfur is a weaker HBA than oxygen) and the total polar surface area (tPSA: ~66 Ų for thiadiazole core vs. ~53 Ų for oxadiazole core), which directly affects membrane permeability predictions and CYP450 binding profiles .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 239.34 g/mol |
| Comparator Or Baseline | N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-48-2): 223.27 g/mol |
| Quantified Difference | Δ = +16.07 g/mol (7.2% heavier for thiadiazole) |
| Conditions | Calculated from molecular formula; thiadiazole C11H17N3OS vs. oxadiazole C11H17N3O2 |
Why This Matters
The 16 g/mol mass difference and sulfur-specific physicochemical properties (LogP, polarizability) can serve as a deliberate design parameter for tuning passive permeability, off-target selectivity, or metabolic soft-spot introduction in lead optimization programs.
